Einecs 278-332-2

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 278-332-2 is a regulatory identifier for a chemical substance commercially available in the European Union prior to September 1981 . Regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) rely on EINECS for hazard assessment and read-across predictions, where structurally similar compounds with known toxicological data are used to infer risks for unlabeled substances .

Properties

CAS No. |

75877-08-6 |

|---|---|

Molecular Formula |

C6H18BNO5 |

Molecular Weight |

195.02 g/mol |

IUPAC Name |

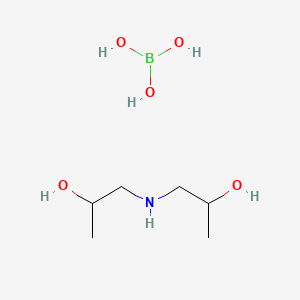

boric acid;1-(2-hydroxypropylamino)propan-2-ol |

InChI |

InChI=1S/C6H15NO2.BH3O3/c1-5(8)3-7-4-6(2)9;2-1(3)4/h5-9H,3-4H2,1-2H3;2-4H |

InChI Key |

FRNPCRKZWVQFBT-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.CC(CNCC(C)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 278-332-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Einecs 278-332-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, it may be used in the production of other chemicals or as an intermediate in manufacturing processes .

Mechanism of Action

The mechanism of action of Einecs 278-332-2 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to downstream effects . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarity Criteria

Similarity is quantified using computational methods such as the Tanimoto index (≥70% similarity threshold) based on PubChem 2D fingerprints . This approach clusters EINECS compounds with labeled substances from REACH Annex VI (e.g., 1,387 high-priority chemicals) to predict toxicity, physicochemical properties, and environmental fate . Below is a comparative analysis of EINECS 278-332-2 and its analogs:

Data Table: Key Properties of this compound and Similar Compounds

Toxicological and Functional Contrasts

- Isoquinoline derivatives (e.g., 61563-43-7) exhibit higher polarity (TPSA = 49.8 Ų) compared to this compound, which may reduce skin permeability .

- Ethyl isoquinoline carboxylates (e.g., 407623-83-0) show functional similarity in industrial applications but differ in metabolic pathways due to ester groups .

Research Findings

Read-Across Predictive Power

Machine learning models (e.g., RASAR) demonstrate that 1,387 labeled Annex VI compounds can predict properties for 33,000 EINECS substances , including this compound, with ≥70% similarity . For example:

- Coverage Efficiency : 97% of EINECS compounds find ≥1 analog in Annex VI, enabling rapid hazard classification .

- Limitations : Compounds with unique functional groups (e.g., halogens, rare heterocycles) may lack high-similarity analogs, requiring experimental validation .

Case Study: Isoquinoline Derivatives

Isoquinoline-8-carboxylic acid (CAS 61563-43-7) shares a bicyclic aromatic structure with this compound, leading to overlapping toxicity endpoints (e.g., hepatotoxicity) but divergent metabolic stability due to carboxylic acid groups .

Q & A

Q. How should researchers structure a manuscript to ensure clarity and reproducibility for studies on this compound?

- Guidelines :

- Introduction : Clearly state hypotheses and gaps in existing knowledge (e.g., "Mechanisms of oxidative degradation remain unresolved") .

- Methods : Specify equipment models, software versions, and statistical tests. Use SI units and avoid ambiguous terms like "vigorous stirring" .

- Data Presentation : Include raw data in supplementary materials and highlight key trends in figures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.